His-Ala-Gly-Pro-Ileu-Ala-Pro-Gly-Glu-Met-Arg-Glu-Pro-Arg-Gly
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Overview
Description
The compound H-HAGPIAPGQMREPRG-OH, also known as HAGPIAPGQMREPRG, is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-HAGPIAPGQMREPRG-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA), to expose the next reactive site.
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like H-HAGPIAPGQMREPRG-OH involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same SPPS principles but are optimized for efficiency and yield. The peptides are then purified and characterized using techniques such as mass spectrometry and HPLC.
Chemical Reactions Analysis
Types of Reactions
H-HAGPIAPGQMREPRG-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues like methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques are employed.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
H-HAGPIAPGQMREPRG-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mechanism of Action
The mechanism of action of H-HAGPIAPGQMREPRG-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:
Binding to Receptors: The peptide can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide can disrupt or stabilize interactions between proteins, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
H-HAGPIAPGQMRDPRG-OH: A similar peptide with a single amino acid substitution.
H-HAGPIAPGQMREPRG-NH2: An amidated version of the peptide.
Uniqueness
H-HAGPIAPGQMREPRG-OH is unique due to its specific amino acid sequence, which confers distinct biological activities. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications.
Properties
CAS No. |
119400-71-4 |
---|---|
Molecular Formula |
C66H108N24O19S |
Molecular Weight |
1573.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[(2S)-2-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H108N24O19S/c1-6-34(2)52(87-61(106)45-15-9-24-88(45)49(93)31-77-53(98)35(3)80-54(99)38(67)28-37-29-73-33-79-37)62(107)81-36(4)63(108)89-25-10-14-44(89)59(104)76-30-48(92)82-41(17-19-47(68)91)57(102)84-42(21-27-110-5)58(103)83-40(13-8-23-75-66(71)72)56(101)86-43(18-20-50(94)95)64(109)90-26-11-16-46(90)60(105)85-39(12-7-22-74-65(69)70)55(100)78-32-51(96)97/h29,33-36,38-46,52H,6-28,30-32,67H2,1-5H3,(H2,68,91)(H,73,79)(H,76,104)(H,77,98)(H,78,100)(H,80,99)(H,81,107)(H,82,92)(H,83,103)(H,84,102)(H,85,105)(H,86,101)(H,87,106)(H,94,95)(H,96,97)(H4,69,70,74)(H4,71,72,75)/t34-,35-,36-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-/m0/s1 |
InChI Key |
OIAMNEBINSJKBD-UAJVRZNWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(C)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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